![molecular formula C13H21N5S B12923846 9-(2-Methylpropyl)-6-(2-methylpropylsulfanyl)purin-2-amine CAS No. 91953-88-7](/img/structure/B12923846.png)
9-(2-Methylpropyl)-6-(2-methylpropylsulfanyl)purin-2-amine
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Overview
Description
9-Isobutyl-6-(isobutylthio)-9H-purin-2-amine: is a synthetic organic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of isobutyl and isobutylthio groups attached to the purine core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Isobutyl-6-(isobutylthio)-9H-purin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable purine derivative, such as 2,6-dichloropurine.
Substitution Reaction: The first step involves the substitution of the chlorine atoms with isobutyl groups using isobutylamine under basic conditions.
Thioether Formation: The second step involves the introduction of the isobutylthio group. This can be achieved by reacting the intermediate with isobutylthiol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
9-Isobutyl-6-(isobutylthio)-9H-purin-2-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the isobutylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the purine ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of purine derivatives, including 9-(2-Methylpropyl)-6-(2-methylpropylsulfanyl)purin-2-amine, as anticancer agents. A study focused on synthesizing various 2,6,9-trisubstituted purine derivatives reported that certain structural modifications could enhance cytotoxicity against cancer cell lines. The presence of bulky groups at specific positions on the purine ring was found to affect the compound's efficacy against tumor cells .
Case Study:
In vitro assays demonstrated that derivatives with specific substitutions exhibited selective toxicity towards cancer cells while sparing non-neoplastic cells. This selectivity is crucial for developing targeted cancer therapies that minimize side effects .
Enzyme Inhibition
Purine derivatives are also known to inhibit various enzymes involved in nucleotide metabolism. The inhibition of enzymes such as adenosine deaminase and xanthine oxidase can lead to therapeutic benefits in conditions like gout and certain cancers. The unique structure of this compound may provide a scaffold for developing potent inhibitors against these targets.
Neuroprotective Effects
There is emerging interest in the neuroprotective properties of purine derivatives. Compounds that modulate adenosine receptors may have therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research into the receptor-binding affinities and signaling pathways influenced by this compound could reveal new therapeutic avenues .
Summary Table of Applications
Application Area | Description | Potential Benefits |
---|---|---|
Anticancer Activity | Cytotoxic effects on cancer cell lines | Targeted therapy with reduced side effects |
Enzyme Inhibition | Inhibition of adenosine deaminase and xanthine oxidase | Treatment for gout and cancers |
Antiviral Properties | Mimics natural substrates to inhibit viral replication | Potential treatment for viral infections |
Neuroprotective Effects | Modulation of adenosine receptors for neuroprotection | Therapeutic potential in neurodegenerative diseases |
Mechanism of Action
The mechanism of action of 9-Isobutyl-6-(isobutylthio)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes involved in purine metabolism. The isobutyl and isobutylthio groups may enhance its binding affinity and specificity for these targets, potentially inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
9-Isobutyl-6-phenethylsulfanyl-9H-purin-2-ylamine: This compound has a phenethylsulfanyl group instead of an isobutylthio group, which may alter its chemical and biological properties.
9-(2-methylpropyl)-6-(2-methylpropylsulfanyl)purin-2-amine: This compound is structurally similar but has different substituents on the purine ring.
Uniqueness
- The presence of both isobutyl and isobutylthio groups in 9-Isobutyl-6-(isobutylthio)-9H-purin-2-amine imparts unique steric and electronic properties, potentially enhancing its reactivity and specificity in biological systems.
Biological Activity
9-(2-Methylpropyl)-6-(2-methylpropylsulfanyl)purin-2-amine, also known by its CAS number 91953-88-7, is a purine derivative that has garnered attention for its potential biological activities. This compound's structure includes a purine base with specific alkyl and thioether substituents, which may influence its pharmacological properties.
- Molecular Formula : C13H21N5S
- Molecular Weight : 279.41 g/mol
- LogP (Partition Coefficient) : 3.1
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 5
- Rotatable Bond Count : 5
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its effects on cellular processes and potential therapeutic applications. Key findings include:
Antiviral Activity
Research indicates that compounds similar to this compound may exhibit antiviral properties. For instance, anthranilamide derivatives have been shown to reduce insect-vectored viral infections in plants, suggesting a potential application in agricultural biotechnology .
Enzyme Inhibition
The compound's structure suggests it may interact with specific enzymes involved in nucleotide metabolism. In particular, purine derivatives are often evaluated for their ability to inhibit enzymes such as adenosine deaminase, which could have implications for cancer therapy and immunomodulation .
Study on Antiviral Properties
A study published in a patent document explored the use of anthranilamide compounds for reducing viral infections transmitted by insects. The results indicated that certain modifications in the chemical structure significantly enhanced antiviral efficacy against specific viruses . The implications of this study suggest that this compound could be further explored for similar applications.
Enzyme Interaction Studies
In another research context, compounds with similar structural motifs were tested for their inhibitory effects on various enzymes. These studies typically involve kinetic assays to assess the binding affinity and inhibition constants of the compounds against target enzymes like adenosine deaminase. Results from these studies often highlight the potential for developing new therapeutic agents based on these purine derivatives .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antiviral | Reduced viral infection rates | |
Enzyme Inhibition | Inhibition of adenosine deaminase | |
Cytotoxicity | Potential cytotoxic effects in cancer cells |
Property | Value |
---|---|
Molecular Formula | C13H21N5S |
Molecular Weight | 279.41 g/mol |
LogP | 3.1 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 5 |
Properties
CAS No. |
91953-88-7 |
---|---|
Molecular Formula |
C13H21N5S |
Molecular Weight |
279.41 g/mol |
IUPAC Name |
9-(2-methylpropyl)-6-(2-methylpropylsulfanyl)purin-2-amine |
InChI |
InChI=1S/C13H21N5S/c1-8(2)5-18-7-15-10-11(18)16-13(14)17-12(10)19-6-9(3)4/h7-9H,5-6H2,1-4H3,(H2,14,16,17) |
InChI Key |
TXJFULMMFWCUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1N=C(N=C2SCC(C)C)N |
Origin of Product |
United States |
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